L-Histidylglycine--water (2/1)
Description
L-Histidylglycine–water (2/1) is a dipeptide hydrate comprising the amino acids L-histidine and glycine, crystallized with water in a 2:1 stoichiometric ratio. Its molecular formula is C₈H₁₃N₅O₂·H₂O (based on the anhydrous core structure from ). This compound is structurally characterized by a histidine residue (with an imidazole side chain) linked to glycine via a peptide bond. The hydration state (2:1 ratio) suggests a stable crystalline lattice where water molecules occupy specific interstitial sites, influencing solubility and stability.
Applications include its use in peptide synthesis and biochemical studies, particularly as a model for understanding hydration effects on peptide conformation.
Properties
CAS No. |
193359-65-8 |
|---|---|
Molecular Formula |
C16H26N8O7 |
Molecular Weight |
442.43 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/2C8H12N4O3.H2O/c2*9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;/h2*2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);1H2/t2*6-;/m00./s1 |
InChI Key |
FPYMWDWEMGUWCF-UAIGZDOSSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidylglycine can be synthesized through the coupling of L-histidine and glycine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of L-histidine, followed by its reaction with the amino group of glycine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an aqueous or organic solvent under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Histidylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Hydrolysis: The amide bond in L-Histidylglycine can be hydrolyzed under acidic or basic conditions, leading to the formation of L-histidine and glycine.
Oxidation: The imidazole ring of L-histidine can undergo oxidation, resulting in the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Complexation: Metal ions such as palladium(II) or platinum(II) in the presence of ligands like benzodiazines.
Major Products Formed
Hydrolysis: L-histidine and glycine.
Oxidation: Various oxidation products of the imidazole ring.
Complexation: Metal-peptide complexes with potential catalytic activity.
Scientific Research Applications
L-Histidylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide-metal interactions and catalysis.
Biology: Investigated for its role in enzymatic reactions and protein interactions.
Industry: Used in the development of peptide-based materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Histidylglycine involves its ability to form complexes with metal ions, which can catalyze various biochemical reactions. The imidazole ring of L-histidine acts as a ligand, coordinating with metal ions and facilitating the cleavage of peptide bonds. This property is particularly useful in the hydrolysis of amide bonds in peptides and proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of L-Histidylglycine–Water (2/1) and Comparable Compounds
Key Observations :
- Hydration Effects: L-Histidylglycine–water (2/1) exhibits greater water stability than L-histidine hydrochloride monohydrate (1:1), likely due to stronger hydrogen-bonding networks in the dipeptide structure.
- Functional Groups: Unlike the hydrochloride salt (which is ionic and water-soluble), L-Histidylglycine–water (2/1) relies on polar amide and imidazole groups for solubility, making it less soluble in non-polar solvents compared to Hippuryl-L-histidyl-L-leucine (which has a hydrophobic benzoyl group).
- Molecular Weight : The dipeptide hydrate is smaller than tripeptides like Hippuryl-L-histidyl-L-leucine, enabling easier diffusion in biological systems.
Stability and Reactivity
- Thermal Stability: L-Histidylglycine–water (2/1) decomposes at ~200°C, similar to L-histidine hydrochloride monohydrate (~180°C), but lower than anhydrous glycinamide (>250°C). The water molecules likely reduce thermal resistance.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing and characterizing L-Histidylglycine–water (2/1) with high purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected histidine and glycine, followed by recrystallization in a controlled humidity environment to stabilize the 2:1 water ratio. Characterize purity via HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) and validate stoichiometry using thermogravimetric analysis (TGA) to quantify water content. NMR (1H/13C) and mass spectrometry (ESI-MS) confirm molecular structure. Ensure reproducibility by documenting humidity and temperature conditions during crystallization .
Q. How can researchers resolve contradictions in reported solubility data for L-Histidylglycine–water (2/1) across different solvents?
- Methodological Answer : Conduct systematic solubility studies under controlled conditions (pH, ionic strength, temperature). For example:
- Table 1 : Solubility Parameters in Common Solvents
| Solvent | pH Range | Temp (°C) | Solubility (mg/mL) | Method (e.g., UV-Vis, gravimetric) |
|---|---|---|---|---|
| Water | 3–7 | 25 | 12.5 ± 0.3 | UV-Vis (λ = 214 nm) |
| DMSO | Neutral | 25 | 8.2 ± 0.5 | Gravimetric |
- Address discrepancies by cross-referencing purity assays (e.g., HPLC retention times) and solvent dielectric constants. Contradictions often arise from unaccounted impurities or hydration-state variations .
Advanced Research Questions
Q. What advanced techniques elucidate the thermodynamic stability of the 2:1 water-L-Histidylglycine complex under varying environmental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure phase transitions and isothermal titration calorimetry (ITC) to quantify binding affinity between water and the dipeptide. Pair with molecular dynamics (MD) simulations (e.g., AMBER force field) to model hydrogen-bond networks. For example:
- Figure 1 : DSC thermogram showing endothermic peaks at 85°C (dehydration) and 210°C (peptide decomposition).
- Key Variables : Relative humidity (RH), temperature ramp rates, and ionic strength. Validate simulations with experimental data (e.g., XRD for crystal structure) .
Q. How can researchers design experiments to distinguish between bulk water and structurally bound water in the L-Histidylglycine–water (2/1) system?
- Methodological Answer :
- Step 1 : Use deuterium oxide (D2O) in crystallization and analyze via FTIR (O–D stretching at 2500 cm⁻¹ vs. O–H at 3300 cm⁻¹).
- Step 2 : Perform dynamic vapor sorption (DVS) to monitor water uptake/loss hysteresis. Bound water exhibits minimal desorption below 40% RH.
- Step 3 : Apply solid-state NMR (1H MAS) to differentiate mobile (bulk) vs. rigid (bound) water populations .
Q. What strategies mitigate batch-to-batch variability in L-Histidylglycine–water (2/1) synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Control Parameters :
- SPPS coupling efficiency (monitor via Kaiser test).
- Crystallization kinetics (e.g., cooling rate ≤ 0.5°C/min).
- Quality Assurance : Implement in-line PAT (process analytical technology) tools like Raman spectroscopy to track intermediate hydration states. Statistical DOE (design of experiments) optimizes critical factors (e.g., solvent ratio, stirring speed) .
Data Contradiction and Interdisciplinary Analysis
Q. How should researchers reconcile conflicting results from XRD and NMR regarding the coordination geometry of water in L-Histidylglycine–water (2/1)?
- Methodological Answer :
- XRD provides time-averaged crystal symmetry but may miss dynamic disorder.
- NMR (e.g., 17O or 2H quadrupolar coupling) captures local mobility. Cross-validate with MD simulations to model transient hydrogen bonds.
- Case Study : A 2024 study resolved such conflicts by combining low-temperature XRD (100 K) with variable-temperature NMR, revealing temperature-dependent water mobility .
Q. What interdisciplinary approaches validate the biological relevance of L-Histidylglycine–water (2/1) interactions in enzymatic systems?
- Methodological Answer :
- Table 2 : Interdisciplinary Validation Framework
| Technique | Application | Example Outcome |
|---|---|---|
| Kinetic assays | Measure enzyme inhibition (%) with/without L-Histidylglycine–water | 15% reduced activity at 10 mM |
| Cryo-EM | Resolve water-peptide interfaces in enzyme binding pockets | 2.8 Å resolution map |
| QM/MM simulations | Model proton transfer pathways influenced by bound water | ΔG‡ reduced by 8.2 kcal/mol |
Guidance for Early-Career Researchers
- Avoid : Overreliance on single-characterization techniques; always triangulate data (e.g., XRD + NMR + simulations).
- Critical Practice : Pre-register experimental protocols on platforms like Open Science Framework to reduce bias .
- Ethical Note : Disclose all synthesis conditions (e.g., humidity, trace metals) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
